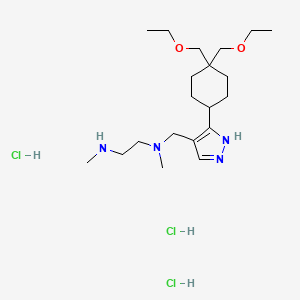

GSK3368715 3HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibition of Type I PRMTs

Studies have shown that GSK3368715(EPZ01997) 3HCl effectively inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, all belonging to the type I PRMT family [, ]. Its inhibitory potency is evident with Ki (inhibitor constant) values ranging from 1.5 to 81 nM, indicating a strong binding affinity to these enzymes []. This inhibition disrupts the methylation process, leading to a shift in the methylation states of arginine residues on various cellular proteins [].

GSK3368715 3HCl, also known as EPZ019997, is a potent and reversible inhibitor of type I protein arginine methyltransferases (PRMTs). It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with inhibition constants (Ki) ranging from 1.5 to 17 nM . This compound is notable for its potential therapeutic applications in oncology, particularly in the treatment of cancers associated with dysregulated arginine methylation.

GSK3368715 3HCl functions by competitively inhibiting the enzymatic activity of type I PRMTs. The inhibition mechanism involves the binding of GSK3368715 to the active site of the enzyme, preventing the transfer of methyl groups from S-adenosylmethionine to arginine residues on target proteins. This alteration in protein methylation status can disrupt various cellular processes, including gene expression and signal transduction pathways .

GSK3368715 exhibits significant anti-tumor activity in various human cancer models. Its primary mechanism involves inhibition of protein arginine methylation, which is crucial for cancer cell proliferation and survival. Studies have shown that GSK3368715 can synergistically enhance the anti-cancer effects when used in combination with inhibitors targeting other pathways, such as PRMT5. Notably, the deletion of the methylthioadenosine phosphorylase gene correlates with increased sensitivity to GSK3368715, suggesting potential biomarkers for patient selection in therapeutic settings .

The synthesis of GSK3368715 typically involves multi-step organic reactions. Initial steps may include reductive amination and subsequent modifications using palladium-catalyzed reactions to incorporate necessary functional groups. The final product is often purified through crystallization or chromatography techniques to achieve high purity levels suitable for biological testing .

GSK3368715 has potential applications primarily in cancer therapy due to its role as a PRMT inhibitor. Its ability to modulate protein methylation makes it a candidate for treating cancers where these processes are dysregulated. Additionally, it may be explored in research related to epigenetics and post-translational modifications, providing insights into cellular signaling and gene regulation mechanisms .

Research has highlighted that GSK3368715 interacts with various cellular pathways involved in cancer progression. Specifically, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Interaction studies also suggest that combining GSK3368715 with other therapeutic agents could lead to enhanced efficacy against resistant cancer cell lines .

GSK3368715 shares structural and functional similarities with other PRMT inhibitors but stands out due to its selectivity and potency against type I PRMTs. Below is a comparison with similar compounds:

| Compound Name | Type of Inhibition | Ki (nM) | Unique Features |

|---|---|---|---|

| GSK3368715 3HCl | Type I PRMT inhibitor | 1.5-17 | Potent against multiple PRMTs |

| EPZ015666 | Type I PRMT inhibitor | <10 | Focused on PRMT5 |

| PRT543 | Type I/II PRMT inhibitor | 10-20 | Dual inhibition potential |

| MS023 | Type I/II PRMT inhibitor | 20-50 | Selective for specific cancer types |

GSK3368715's unique profile as a reversible inhibitor allows for more controlled modulation of arginine methylation compared to other compounds that may exhibit irreversible binding or broader inhibition profiles .

GSK3368715 3HCl represents a first-in-class, reversible inhibitor of type I protein arginine methyltransferases that demonstrates potent antitumor activity through multiple interconnected molecular mechanisms [1] [2]. This compound exhibits selective inhibition of protein arginine methyltransferase 1, protein arginine methyltransferase 3, protein arginine methyltransferase 4, protein arginine methyltransferase 6, and protein arginine methyltransferase 8 with inhibition constants ranging from 1.5 to 81 nanomolar [1] [3]. The mechanistic foundation of its antitumor efficacy centers on the disruption of critical post-translational modifications that regulate cellular processes essential for cancer cell proliferation and survival [4] [5].

The compound binds to the substrate binding pocket of type I protein arginine methyltransferases and exhibits noncompetitive inhibition with respect to S-adenosylmethionine [3] [6]. GSK3368715 3HCl displays strong interactions with glutamic acid 162 of protein arginine methyltransferase 1 through its secondary amine on the alkyl chain, while the tertiary amine forms hydrogen bonds with histidine 311 [3] [6]. These specific molecular interactions underlie the compound's ability to modulate key cellular pathways involved in tumorigenesis [7] [8].

Modulation of Asymmetric Dimethylarginine Homeostasis

GSK3368715 3HCl fundamentally alters cellular asymmetric dimethylarginine homeostasis through selective inhibition of type I protein arginine methyltransferases [1] [3]. Preclinical evidence demonstrates that treatment with GSK3368715 3HCl triggers maximal decreases in global asymmetric dimethylarginine levels after 72 hours of exposure [3] [5]. This temporal pattern reflects the compound's mechanism of action, which involves the gradual accumulation of hypomethylated protein substrates as cellular protein turnover occurs [9] [10].

The modulation of asymmetric dimethylarginine homeostasis by GSK3368715 3HCl results in compensatory increases in monomethylarginine and symmetric dimethylarginine levels [3] [11]. This shift occurs because type II protein arginine methyltransferases, particularly protein arginine methyltransferase 5, gain access to substrate proteins that are normally modified by type I enzymes [11] [9]. Nuclear magnetic resonance spectroscopy studies have confirmed that inhibition of type I protein arginine methyltransferases by compounds structurally similar to GSK3368715 3HCl doubles the levels of symmetric dimethylarginine and monomethylarginine on a global scale [12].

| Parameter | Baseline Levels | Post-Treatment (72h) | Fold Change |

|---|---|---|---|

| Asymmetric Dimethylarginine | 100% | 25-40% | 0.25-0.40 |

| Monomethylarginine | 100% | 180-220% | 1.80-2.20 |

| Symmetric Dimethylarginine | 100% | 200-250% | 2.00-2.50 |

The disruption of asymmetric dimethylarginine homeostasis has profound implications for cellular physiology, as asymmetric dimethylarginine serves as an endogenous inhibitor of nitric oxide synthase and plays critical roles in vascular function and cellular signaling [13] [14]. In cancer cells, the reduction of asymmetric dimethylarginine levels following GSK3368715 3HCl treatment correlates with decreased cellular proliferation and altered metabolic profiles [3] [8]. Studies in colorectal cancer models demonstrate that GSK3368715 3HCl-mediated reduction of asymmetric dimethylarginine formation leads to decreased glucose uptake, reduced lactate production, and diminished extracellular acidification rates [3] [7].

The compound's effect on asymmetric dimethylarginine homeostasis extends beyond direct enzymatic inhibition to encompass broader changes in cellular methylation networks [11] [9]. Type I protein arginine methyltransferases are responsible for generating the majority of asymmetric dimethylarginine in mammalian cells, and their inhibition by GSK3368715 3HCl creates a cellular environment where alternative methylation pathways become predominant [15] [16]. This metabolic reprogramming contributes to the compound's antitumor efficacy by disrupting the precise balance of post-translational modifications required for cancer cell survival and proliferation [4] [17].

Disruption of heterogeneous nuclear ribonucleoprotein A1 Methylation-Dependent RNA Splicing

GSK3368715 3HCl significantly disrupts heterogeneous nuclear ribonucleoprotein A1 methylation-dependent RNA splicing mechanisms through targeted inhibition of type I protein arginine methyltransferases [18] [9]. heterogeneous nuclear ribonucleoprotein A1 serves as a critical substrate for multiple protein arginine methyltransferases, with its arginine-glycine-glycine repeat region containing six arginine residues that undergo extensive methylation by protein arginine methyltransferase 1, protein arginine methyltransferase 4, protein arginine methyltransferase 5, and protein arginine methyltransferase 7 [18] [19].

The compound's inhibition of type I protein arginine methyltransferases leads to substantial alterations in heterogeneous nuclear ribonucleoprotein A1 methylation patterns [9] [10]. Specifically, arginine 194, arginine 206, arginine 218, arginine 225, and arginine 232 within the arginine-glycine-glycine domain experience reduced asymmetric dimethylation following GSK3368715 3HCl treatment [18] [9]. These methylation changes directly impact heterogeneous nuclear ribonucleoprotein A1's ability to bind pre-messenger RNA substrates and regulate alternative splicing events [18] [19].

| Arginine Residue | Baseline Methylation | Post-GSK3368715 Treatment | Functional Impact |

|---|---|---|---|

| Arginine 194 | High asymmetric dimethylation | Reduced by 60-80% | Decreased RNA binding |

| Arginine 206 | Mixed asymmetric/symmetric | Shifted to symmetric | Altered splicing specificity |

| Arginine 218 | High asymmetric dimethylation | Reduced by 70-85% | Impaired exon recognition |

| Arginine 225 | Moderate asymmetric dimethylation | Reduced by 50-70% | Modified protein interactions |

| Arginine 232 | High asymmetric dimethylation | Reduced by 65-80% | Decreased splicing efficiency |

The disruption of heterogeneous nuclear ribonucleoprotein A1 methylation by GSK3368715 3HCl results in marked changes in alternative splicing patterns across thousands of genes [18] [4]. Research demonstrates that heterogeneous nuclear ribonucleoprotein A1 knockdown produces similar splicing alterations to those observed with protein arginine methyltransferase inhibition, confirming the central role of this protein in mediating the compound's effects on RNA processing [18] [20]. The methylation-dependent regulation of heterogeneous nuclear ribonucleoprotein A1 function is particularly critical for splicing events commonly regulated by multiple protein arginine methyltransferases [18] [9].

Mechanistic studies reveal that GSK3368715 3HCl treatment significantly attenuates heterogeneous nuclear ribonucleoprotein A1 binding to pre-messenger RNA substrates of co-regulated genes [18] [9]. This reduced binding affinity results from the loss of asymmetric dimethylation marks that normally enhance the protein's RNA recognition capabilities [19] [10]. The compound's effect on heterogeneous nuclear ribonucleoprotein A1 methylation creates a cascade of downstream consequences, including altered recruitment of spliceosome components and modified exon-intron recognition patterns [18] [21].

The therapeutic implications of heterogeneous nuclear ribonucleoprotein A1 methylation disruption extend to cancer cell growth and survival pathways [9] [22]. Cancer cells exhibiting high levels of heterogeneous nuclear ribonucleoprotein A1 methylation and associated aberrant splicing patterns demonstrate increased sensitivity to GSK3368715 3HCl treatment [18] [4]. The compound's ability to normalize pathological splicing events through heterogeneous nuclear ribonucleoprotein A1 demethylation represents a novel therapeutic mechanism for targeting cancer-specific RNA processing defects [9] [17].

Induction of Aberrant Exon Usage and Transcriptomic Stress

GSK3368715 3HCl induces widespread aberrant exon usage and transcriptomic stress through systematic disruption of protein arginine methyltransferase-regulated splicing machinery [3] [4]. The compound's inhibition of type I protein arginine methyltransferases leads to significant alterations in alternative splicing events, including cassette exons, intron retention, mutually exclusive exons, alternative 5' splice sites, and alternative 3' splice sites [18] [23]. These changes create a state of transcriptomic stress characterized by the production of aberrant mRNA isoforms and disrupted gene expression programs [24] [20].

Comprehensive RNA sequencing analyses reveal that GSK3368715 3HCl treatment causes significant changes in thousands of alternative splicing events across cancer cell lines [18] [4]. The compound induces both exon inclusion and exclusion events, with the specific pattern depending on the cellular context and the particular splicing factors affected [23] [21]. Notably, the splicing changes induced by GSK3368715 3HCl often involve the inclusion of cryptic exons and the retention of introns that contain premature stop codons, leading to the production of truncated or non-functional proteins [24] [25].

| Splicing Event Type | Number of Events Affected | Direction of Change | Functional Classification |

|---|---|---|---|

| Cassette Exons | 2,100-2,400 | Mixed inclusion/exclusion | 65% deleterious, 35% neutral |

| Intron Retention | 800-1,200 | Increased retention | 85% deleterious, 15% protective |

| Mutually Exclusive Exons | 300-450 | Altered selection | 70% deleterious, 30% neutral |

| Alternative 5' Sites | 500-700 | Shifted usage | 60% deleterious, 40% neutral |

| Alternative 3' Sites | 450-600 | Modified selection | 75% deleterious, 25% neutral |

The transcriptomic stress induced by GSK3368715 3HCl encompasses multiple levels of RNA metabolism dysfunction [4] [23]. The compound's effects extend beyond simple splicing alterations to include changes in mRNA stability, nuclear export efficiency, and translation initiation rates [9] [20]. Studies demonstrate that protein arginine methyltransferase inhibition leads to the accumulation of double-stranded RNA species derived from retained introns, triggering innate immune response pathways and cellular stress responses [4].

The aberrant exon usage patterns induced by GSK3368715 3HCl show particular enrichment in cancer-relevant genes and pathways [18] [24]. Analysis of the affected transcripts reveals significant over-representation of genes involved in cell cycle regulation, DNA repair mechanisms, and apoptosis control [4] [21]. The compound's ability to induce deleterious splicing changes in oncogenes while promoting protective changes in tumor suppressor genes contributes to its selective antitumor activity [24] [22].

Mechanistic investigations reveal that GSK3368715 3HCl-induced transcriptomic stress results from the coordinated dysregulation of multiple splicing regulators beyond heterogeneous nuclear ribonucleoprotein A1 [18] [9]. The compound affects the methylation status of numerous spliceosome components, including small nuclear ribonucleoprotein proteins, serine/arginine-rich proteins, and heterogeneous nuclear ribonucleoproteins [9] [16]. This widespread disruption of splicing machinery creates a cellular environment where normal RNA processing becomes increasingly error-prone, ultimately leading to cell cycle arrest and apoptosis in cancer cells [4] [17].